N-cyclohexyl-6-(methanesulfinylmethyl)-2-(pyridin-4-yl)pyrimidin-4-amine
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Overview
Description
N-cyclohexyl-6-(methanesulfinylmethyl)-2-(pyridin-4-yl)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-6-(methanesulfinylmethyl)-2-(pyridin-4-yl)pyrimidin-4-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate precursors such as β-diketones with guanidine derivatives.
Introduction of the Pyridinyl Group: This step might involve a cross-coupling reaction, such as the Suzuki or Heck reaction, to attach the pyridinyl moiety to the pyrimidine core.
Cyclohexyl Substitution: The cyclohexyl group can be introduced via nucleophilic substitution or through a Grignard reaction.
Methanesulfinylmethyl Group Addition: This step could involve the oxidation of a thioether precursor to form the sulfoxide group.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to enhance yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up processes.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-6-(methanesulfinylmethyl)-2-(pyridin-4-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The methanesulfinyl group can be further oxidized to a sulfone.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The pyridinyl and cyclohexyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
Oxidation Products: Sulfone derivatives.
Reduction Products: Dihydropyrimidine derivatives.
Substitution Products: Various substituted pyrimidine and pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclohexyl-6-(methanesulfinylmethyl)-2-(pyridin-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-6-(methylthio)-2-(pyridin-4-yl)pyrimidin-4-amine: Similar structure but with a methylthio group instead of a methanesulfinyl group.
N-cyclohexyl-6-(methanesulfonylmethyl)-2-(pyridin-4-yl)pyrimidin-4-amine: Contains a methanesulfonyl group instead of a methanesulfinyl group.
Uniqueness
N-cyclohexyl-6-(methanesulfinylmethyl)-2-(pyridin-4-yl)pyrimidin-4-amine is unique due to the presence of the methanesulfinyl group, which can impart distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-cyclohexyl-6-(methylsulfinylmethyl)-2-pyridin-4-ylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c1-23(22)12-15-11-16(19-14-5-3-2-4-6-14)21-17(20-15)13-7-9-18-10-8-13/h7-11,14H,2-6,12H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGZMVLLWVDDJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CC1=CC(=NC(=N1)C2=CC=NC=C2)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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